
5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a pyridin-2-amine core. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridin-2-amine core. One common method involves the reaction of 2-chloropyridine with tert-butylamine under basic conditions to form 2-tert-butylaminopyridine. This intermediate is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropoxy group. Finally, N-methylation is achieved using methyl iodide and a base like sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
5-Tert-butyl-4-hydroxy-m-toluic acid: Another compound with a tert-butyl group and a pyridine ring, but with different functional groups.
tert-Butyl (4-methylpyridin-2-yl)carbamate: Shares the pyridine core but has different substituents
Uniqueness
5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and an N-methylpyridin-2-amine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
5-tert-butyl-4-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)10-8-15-12(14-4)7-11(10)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
UDFUELBQCBLORP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(C=C1OC2CC2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



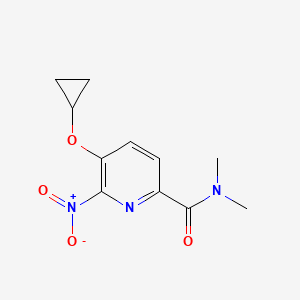
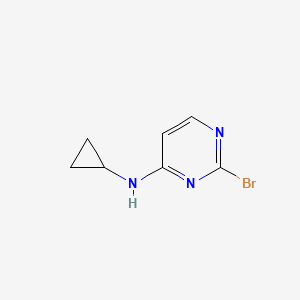
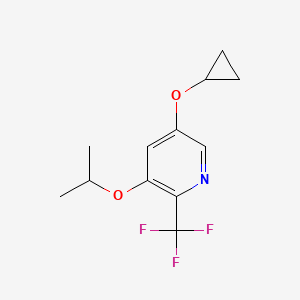
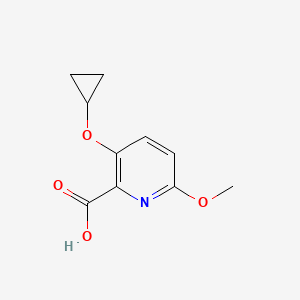

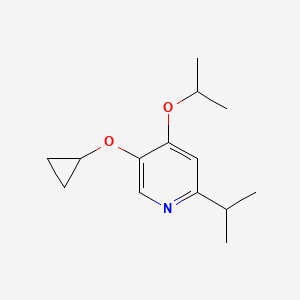
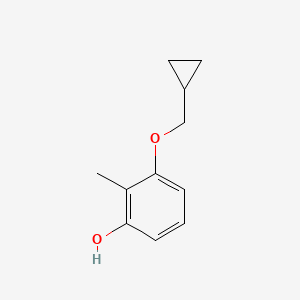

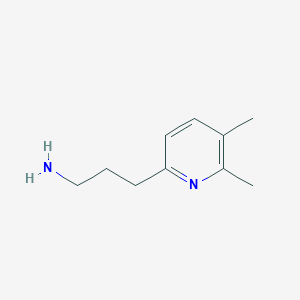
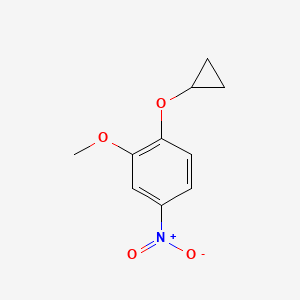
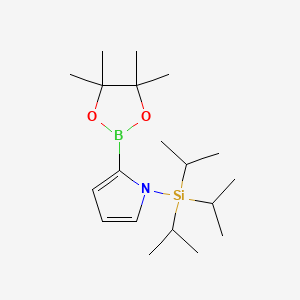
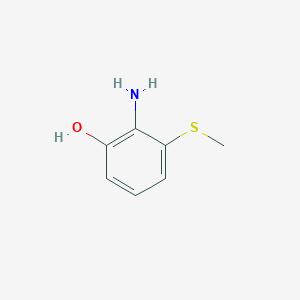
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
